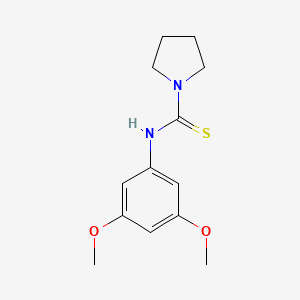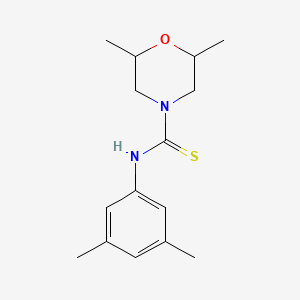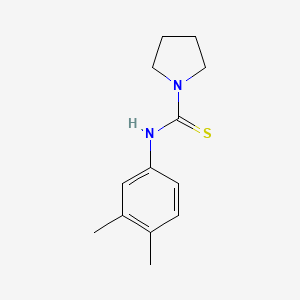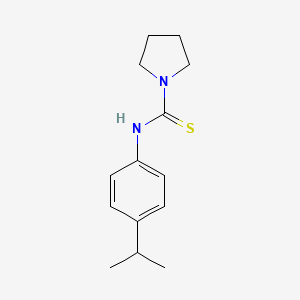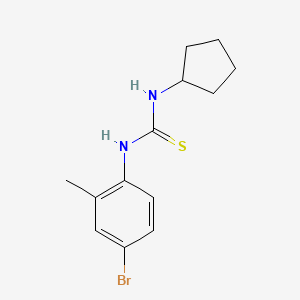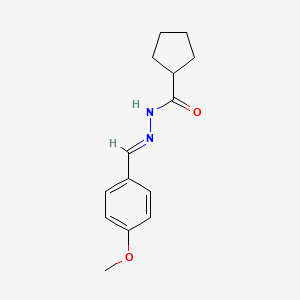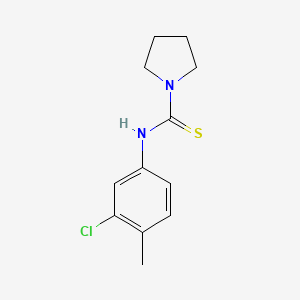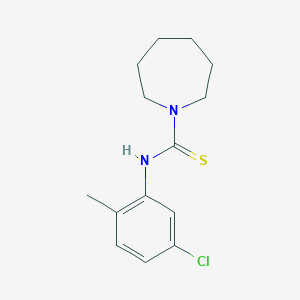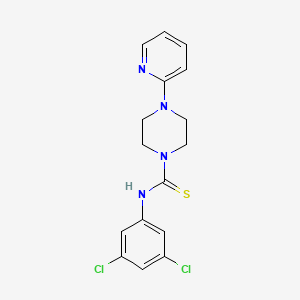
N-(3,5-dichlorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide
描述
N-(3,5-dichlorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide, also known as ML218, is a potent and selective antagonist of the M1 muscarinic acetylcholine receptor. It is a chemical compound with a molecular formula of C17H16Cl2N4S and a molecular weight of 398.31 g/mol.
作用机制
N-(3,5-dichlorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide acts as a selective antagonist of the M1 muscarinic acetylcholine receptor. This receptor is involved in cognitive processes such as learning and memory, and its dysfunction is implicated in various neurological disorders. By blocking the M1 receptor, this compound can improve cognitive function and reduce the symptoms of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It can increase the release of acetylcholine in the brain, which can improve cognitive function. This compound can also reduce inflammation and oxidative stress in the brain, which can protect against neurodegeneration. Additionally, this compound has been shown to have anxiolytic effects, reducing anxiety in animal models.
实验室实验的优点和局限性
One advantage of N-(3,5-dichlorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide is its high selectivity for the M1 receptor, which reduces the potential for off-target effects. Additionally, this compound is highly potent, allowing for lower doses to be used in experiments. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several potential future directions for research on N-(3,5-dichlorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide. One area of interest is its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound could be investigated as a treatment for other cognitive disorders, such as schizophrenia and depression. Further research could also explore the mechanisms underlying this compound's neuroprotective effects, which could lead to the development of new treatments for neurodegenerative diseases.
科学研究应用
N-(3,5-dichlorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. This compound has also been investigated as a potential treatment for schizophrenia, as it can improve cognitive function and reduce psychotic symptoms.
属性
IUPAC Name |
N-(3,5-dichlorophenyl)-4-pyridin-2-ylpiperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N4S/c17-12-9-13(18)11-14(10-12)20-16(23)22-7-5-21(6-8-22)15-3-1-2-4-19-15/h1-4,9-11H,5-8H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFUXFUQASOFGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=S)NC3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




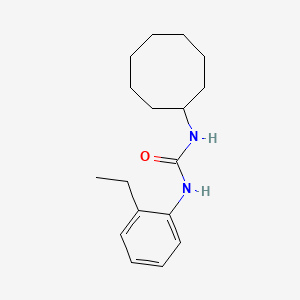
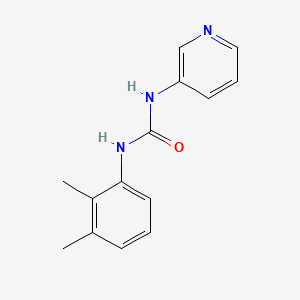
![N-(3-{[(1-naphthylamino)carbonyl]amino}phenyl)acetamide](/img/structure/B4287370.png)

